molecular formula C10H15ClN2O2 B2621426 methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride CAS No. 2320855-75-0

methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride

Cat. No.: B2621426
CAS No.: 2320855-75-0
M. Wt: 230.69
InChI Key: RHXNNNFHCYTGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of 2-aminobenzylamine with ethyl chloroacetate in the presence of a base to form the intermediate, which is then cyclized to form the benzodiazole ring. The final product is obtained by methylation and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can produce various substituted benzodiazole derivatives .

Scientific Research Applications

Methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzothiazol-2-yl)acetate hydrochloride
  • Methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzimidazol-2-yl)acetate hydrochloride

Uniqueness

Methyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetate hydrochloride is unique due to its specific structural features and the presence of the benzodiazole ring.

Properties

IUPAC Name

methyl 2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-14-10(13)6-9-11-7-4-2-3-5-8(7)12-9;/h2-6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXNNNFHCYTGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC2=C(N1)CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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